molecular formula C19H17N7O3 B2453468 N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide CAS No. 1286728-79-7

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide

Número de catálogo: B2453468
Número CAS: 1286728-79-7
Peso molecular: 391.391
Clave InChI: OHIZXNIFQQVSRQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C19H17N7O3 and its molecular weight is 391.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-[4-(tetrazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O3/c1-13(11-25-18(27)9-8-16(22-25)17-3-2-10-29-17)19(28)21-14-4-6-15(7-5-14)26-12-20-23-24-26/h2-10,12-13H,11H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIZXNIFQQVSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide, with the CAS number 1286728-79-7, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on various research studies and case analyses.

The molecular formula of the compound is C19H17N7O3C_{19}H_{17}N_{7}O_{3}, with a molecular weight of 391.4 g/mol. The structure incorporates a tetrazole ring, which is known for its diverse biological activities, alongside a furan moiety and a pyridazine derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
1cOVCAR-3< 1
1dOVCAR-30.27
1bHeLa< 10
1aMCF-73.3 - 4.6

These findings suggest that the incorporation of the tetrazole moiety enhances the anticancer activity of related compounds by modulating cellular pathways involved in proliferation and apoptosis .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar tetrazole compounds have been documented to inhibit enzymes such as xanthine oxidase, which plays a role in oxidative stress and inflammation .
  • Interaction with Signaling Pathways : The compound may influence signaling pathways related to cancer cell survival and proliferation, including the p53 pathway .
  • Antioxidant Properties : Some studies indicate that tetrazole derivatives possess antioxidant capabilities, which can contribute to their anticancer effects by reducing oxidative damage in cells .

Case Studies

A notable case study involved the evaluation of related tetrazole compounds against human colon cancer cell lines. The results indicated that modifications in the tetrazole structure significantly affected the anticancer efficacy and selectivity towards specific cancer types .

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of the Tetrazole Ring : This is achieved through cyclization reactions involving azides and nitriles.
  • Coupling with Furan and Pyridazine Moieties : The furan and pyridazine components are synthesized separately before being coupled together through amidation reactions.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing tetrazole and furan moieties. For instance, compounds similar to N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. These compounds are believed to exert their effects through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The presence of the tetrazole and furan groups in the compound has been associated with antimicrobial activity. Research indicates that derivatives of tetrazoles exhibit broad-spectrum antimicrobial properties, making them suitable candidates for developing new antibiotics. The structural features of this compound may enhance its efficacy against resistant strains of bacteria and fungi .

Anti-inflammatory Effects

Compounds with similar structures have shown promise as anti-inflammatory agents. The tetrazole ring is often linked to the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. This compound's potential in this area warrants further investigation .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing novel tetrazole derivatives revealed that compounds structurally related to this compound exhibited promising anticancer activity. The synthesized compounds were evaluated against multiple cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis .

Study 2: QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) modeling has been applied to predict the biological activity of related compounds. By analyzing the structural features of this compound, researchers have identified key molecular descriptors that correlate with enhanced anticancer properties. This approach aids in designing more potent derivatives for future therapeutic applications .

Análisis De Reacciones Químicas

Tetrazole Ring Reactivity

The 1H-tetrazole group is a nitrogen-rich heterocycle known for participation in cycloaddition and coordination reactions. Key reactions include:

Reaction TypeConditionsOutcome/ApplicationSource Support
Cycloaddition Copper-catalyzed azide-alkyne (CuAAC)Forms triazole linkages for bioconjugation
Acid-catalyzed ring opening HCl or H₂SO₄ in polar solventsGenerates amidine intermediates
Coordination complexes Transition metals (e.g., Cu²⁺, Zn²⁺)Stabilizes metal-organic frameworks

In source , tetrazole derivatives demonstrated antimicrobial activity linked to their ability to coordinate bacterial metalloenzymes. The tetrazole ring’s acidity (pKa ~4.5–5.5) facilitates deprotonation, enhancing nucleophilic reactivity in substitution reactions .

Pyridazinone Core Reactivity

The 6-oxopyridazin-1(6H)-yl group undergoes electrophilic substitution and functional group transformations:

Reaction TypeConditionsOutcomeSource Support
Nucleophilic substitution Alkyl halides in DMF, 60–80°CAlkylation at the carbonyl oxygen
Redox reactions NaBH₄ or LiAlH₄ in THFReduction of carbonyl to hydroxyl
Condensation Amines, refluxing ethanolForms Schiff base derivatives

Source highlights pyridazinone derivatives modified at the 3-position (analogous to the furan-2-yl substituent here) to enhance solubility and bioactivity. The electron-withdrawing carbonyl group activates the ring for regioselective electrophilic attacks .

Furan-2-yl Substituent Reactivity

The furan ring participates in electrophilic aromatic substitution and Diels-Alder reactions:

Reaction TypeConditionsOutcomeSource Support
Nitration HNO₃/H₂SO₄, 0–5°CIntroduces nitro groups at C5
Diels-Alder Dienophiles (e.g., maleic anhydride)Forms bicyclic adducts
Oxidation Ozone or singlet oxygenCleaves ring to form diketones

In source, furan-containing analogs showed stability under mild acidic conditions but degraded in strong oxidizers, necessitating inert atmospheres for high-yield transformations.

Amide Bond Reactivity

The propanamide linker undergoes hydrolysis and condensation:

Reaction TypeConditionsOutcomeSource Support
Acidic hydrolysis HCl (6M), refluxCleaves to carboxylic acid and amine
Enzymatic cleavage Proteases (e.g., trypsin)Site-specific degradation for prodrugs
N-methylation CH₃I, K₂CO₃ in DMFEnhances lipophilicity

The methyl group adjacent to the amide (2-methylpropanamide) sterically hinders hydrolysis, increasing metabolic stability compared to unsubstituted analogs .

Métodos De Preparación

Tetrazole Formation via [2+3] Cycloaddition

The tetrazole ring is synthesized through a Huisgen cycloaddition between 4-cyanoaniline and sodium azide under acidic conditions:
$$
\text{4-Cyanoaniline} + \text{NaN}_3 \xrightarrow{\text{HCl, DMF}} \text{4-(1H-Tetrazol-1-yl)aniline}
$$
Conditions :

  • Solvent: Dimethylformamide (DMF).
  • Catalyst: Ammonium chloride (10 mol%).
  • Temperature: 100–120°C, 12–24 hours.
  • Yield: 78–85%.

Characterization :

  • ¹H NMR (DMSO-d₆): δ 9.21 (s, 1H, tetrazole-H), 7.65–7.58 (m, 4H, Ar-H), 5.12 (s, 2H, NH₂).
  • IR : 3360 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N tetrazole).

Preparation of 3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl Fragment

Pyridazinone Synthesis from 1,4-Diketones

The pyridazinone core is constructed via cyclocondensation of furan-2-acetylacetone with hydrazine hydrate:
$$
\text{Furan-2-acetylacetone} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl}
$$
Optimized Parameters :

  • Solvent: Ethanol.
  • Temperature: Reflux (78°C), 6 hours.
  • Yield: 65–70%.

Key Spectral Data :

  • ¹³C NMR (CDCl₃): δ 164.2 (C=O), 148.1 (pyridazinone C-3), 112.4 (furan C-2).
  • HRMS : m/z 203.08 [M+H]⁺ (calculated for C₉H₈N₂O₃: 203.06).

Assembly of the Propanamide Linker

Synthesis of 2-Methylpropanoyl Chloride

2-Methylpropanoic acid is treated with thionyl chloride to yield the acyl chloride:
$$
\text{2-Methylpropanoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{2-Methylpropanoyl chloride}
$$
Conditions :

  • Solvent: Toluene.
  • Temperature: 70°C, 3 hours.
  • Yield: 92%.

Final Coupling Reactions

Amide Bond Formation

The tetrazole-aniline is coupled with 2-methylpropanoyl chloride using Schotten-Baumann conditions:
$$
\text{4-(1H-Tetrazol-1-yl)aniline} + \text{2-Methylpropanoyl chloride} \xrightarrow{\text{NaOH, H₂O/EtOAc}} \text{N-(4-(1H-Tetrazol-1-yl)phenyl)-2-methylpropanamide}
$$
Reaction Details :

  • Base: 10% NaOH (aqueous).
  • Solvent: Ethyl acetate/water biphasic system.
  • Yield: 88%.

Nucleophilic Substitution with Pyridazinone-Furan

The propanamide intermediate undergoes alkylation with the pyridazinone-furan bromide:
$$
\text{N-(4-(1H-Tetrazol-1-yl)phenyl)-2-methylpropanamide} + \text{3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$
Optimized Conditions :

  • Base: Potassium carbonate.
  • Solvent: Dimethylformamide.
  • Temperature: 80°C, 8 hours.
  • Yield: 75%.

Reaction Optimization and Challenges

Tetrazole Stability

Tetrazole rings are sensitive to prolonged heating; thus, microwave-assisted synthesis reduces decomposition:

  • Microwave Conditions : 150°C, 30 minutes, 82% yield.

Solvent Effects on Pyridazinone Cyclization

Polar aprotic solvents enhance pyridazinone formation:

Solvent Yield (%) Reaction Time (h)
DMF 70 6
Ethanol 65 8
Acetonitrile 60 10

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, tetrazole-H), 7.81–7.45 (m, 4H, Ar-H), 6.98 (d, 1H, furan-H), 6.35 (s, 1H, pyridazinone-H), 3.21 (q, 2H, CH₂), 1.45 (d, 3H, CH₃).
  • ¹³C NMR : δ 172.1 (C=O), 165.3 (pyridazinone C=O), 151.2 (tetrazole-C), 143.8 (furan-C).
  • HRMS : m/z 464.18 [M+H]⁺ (calculated for C₂₂H₂₁N₅O₃: 464.17).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 198–200°C.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves multi-component reactions (MCRs) or one-pot strategies to assemble the tetrazole, furan, and pyridazinone moieties efficiently. For example, refluxing precursors in aprotic solvents (e.g., DMF or DCM) with coupling agents like HBTU or EDCI improves reaction efficiency. Adjusting stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of acid to amine) and using catalysts like triethylamine can enhance yields. Post-synthesis purification via column chromatography (e.g., DCM-MeOH gradients) or recrystallization from ethanol/water mixtures is critical for purity .

Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Methodological Answer : A combination of spectroscopic methods is essential:

  • 1H/13C-NMR : Assign peaks to verify substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, pyridazinone carbonyl at ~1650 cm⁻¹ in IR) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching calculated mass).
  • Elemental Analysis : Validate C, H, N percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :

  • Comparative Synthesis : Prepare analogs with variations in key groups (e.g., replacing tetrazole with carboxyl or sulfonamide groups) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cancer cell lines). For instance, pyridazinone derivatives with chlorophenyl groups show enhanced activity due to hydrophobic interactions .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze compound purity via HPLC (>95%) to rule out impurities as confounding factors .
  • Assay Standardization : Ensure consistent assay conditions (e.g., pH, temperature, cell passage number). For example, discrepancies in IC50 values may arise from differences in serum concentration in cell culture .
  • Meta-Analysis : Compare structural analogs (e.g., thiadiazole vs. triazole derivatives) to identify substituent-specific trends .

Q. What strategies are effective for identifying the compound’s primary biological targets?

  • Methodological Answer :

  • Affinity-Based Screening : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding to recombinant proteins (e.g., kinases, GPCRs) .
  • Proteomics : Employ chemical proteomics (e.g., activity-based protein profiling) to identify interacting proteins in cell lysates .
  • Gene Knockdown : Combine siRNA silencing of candidate targets with dose-response assays to validate functional relevance .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?

  • Methodological Answer :

  • In Vitro Assays :
  • Microsomal Stability : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS over time .
  • CYP Inhibition : Screen for cytochrome P450 inhibition using fluorogenic substrates .
  • In Vivo Studies : Administer the compound to rodents and collect plasma samples for bioavailability and half-life calculations via PK/PD modeling .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.